molecular formula C11H11NO B1465321 [2-(Furan-3-yl)phenyl]methanamine CAS No. 1340406-64-5

[2-(Furan-3-yl)phenyl]methanamine

Cat. No.: B1465321
CAS No.: 1340406-64-5
M. Wt: 173.21 g/mol
InChI Key: HDCMZUXNQYUBCP-UHFFFAOYSA-N
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Description

“[2-(Furan-3-yl)phenyl]methanamine” is a chemical compound with the molecular formula C11H11NO . It is a structure that can be found in databases like PubChem .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For example, a series of novel furan-2-yl (phenyl)methanone derivatives were synthesized, and their structures were established based on ¹H-NMR, ¹³C-NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring attached to a phenyl ring through a methanamine group . The molecular weight of the compound is 173.21 g/mol .

Scientific Research Applications

Synthesis of Complex Molecules

The compound is utilized as a precursor in the synthesis of palladium (Pd)II and platinum (Pt)II complexes with potential anticancer activity. These complexes have shown remarkable selectivity and efficacy against various human cancerous cell lines without cytotoxic activity toward noncancerous cells. This highlights its role in developing new chemotherapeutic agents (Mbugua et al., 2020).

Catalysis

In another study, derivatives of the compound were used in the aza-Piancatelli rearrangement, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This demonstrates its utility in organic synthesis, offering efficient routes to heterocyclic compounds with good yields and high selectivity (Reddy et al., 2012).

Antimicrobial and Anticancer Studies

It has also been a core structure in the synthesis of Schiff base rare earth metal complexes, which were characterized and evaluated for their antimicrobial and anticancer properties. These complexes showed good biological efficacy, highlighting the compound's contribution to developing new antimicrobial and anticancer agents (Preethi et al., 2021).

Corrosion Inhibition

The amino acid derivatives of the compound have been investigated as eco-friendly corrosion inhibitors for steel in acidic solutions. This research demonstrates its potential in industrial applications, particularly in protecting materials from corrosion (Yadav et al., 2015).

Fluorescence Enhancement Chemosensor

Lastly, a fluorescent indicator for copper based on a derivative of the compound has been developed, showing high selectivity and sensitivity for Cu2+ ions in living cells. This application underscores its importance in biochemical and medical research, particularly in tracking and analyzing metal ions in biological systems (Yang et al., 2016).

Future Directions

The future directions for the study of “[2-(Furan-3-yl)phenyl]methanamine” could involve further exploration of its synthesis, reactivity, and potential applications. For instance, compounds with similar structures have been studied for their inhibitory activity against SIRT2, a protein involved in various diseases . This suggests that “this compound” and related compounds could have potential applications in drug development .

Biochemical Analysis

Biochemical Properties

[2-(Furan-3-yl)phenyl]methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with human sirtuin 2, a member of the sirtuin family of proteins, which are involved in deacetylation and defatty-acylation processes . The interaction with sirtuin 2 suggests that this compound may influence various cellular processes regulated by this enzyme. Additionally, the compound’s structure allows it to participate in reductive amination reactions, which are crucial in the synthesis of various biochemical intermediates .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with sirtuin 2, this compound can modulate the deacetylation of histones and non-histone proteins, thereby affecting gene expression and cellular function . This modulation can lead to changes in cell proliferation, apoptosis, and metabolic activities, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with sirtuin 2 involves binding to the enzyme’s active site, inhibiting its deacetylase activity . This inhibition results in the accumulation of acetylated proteins, which can alter gene expression and cellular functions. Additionally, this compound may interact with other enzymes and proteins, further influencing biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation products may also exhibit biological activity, necessitating careful monitoring in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including alterations in liver and kidney function. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes oxidation and reduction reactions, leading to the formation of metabolites that may exhibit distinct biological activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its distribution to various cellular compartments . This distribution is essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with sirtuin 2 and other biomolecules . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Properties

IUPAC Name

[2-(furan-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-6,8H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCMZUXNQYUBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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